molecular formula C14H8N2 B3056959 2-Acridinecarbonitrile CAS No. 75586-68-4

2-Acridinecarbonitrile

Cat. No.: B3056959
CAS No.: 75586-68-4
M. Wt: 204.23 g/mol
InChI Key: TXNCCVLUSULXHW-UHFFFAOYSA-N
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Description

2-Acridinecarbonitrile is an organic compound with the molecular formula C14H8N2. It is a derivative of acridine, a nitrogen-containing heterocyclic compound. Acridine and its derivatives are known for their wide range of biological activities and applications in various fields, including medicinal chemistry, materials science, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Acridinecarbonitrile can be synthesized through several methods. One common synthetic route involves the cyclization of 2-aminobenzonitrile with a suitable aldehyde or ketone under acidic conditions. The reaction typically proceeds via the formation of an imine intermediate, which then undergoes cyclization to form the acridine ring system.

Another method involves the reaction of 2-chlorobenzonitrile with aniline in the presence of a base, followed by cyclization under acidic conditions. This method provides a straightforward approach to synthesizing this compound with good yields.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the methods mentioned above. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Industrial processes often employ continuous flow reactors and optimized reaction conditions to achieve high efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-Acridinecarbonitrile undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form acridine-2-carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound can yield 2-aminoacridine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The nitrile group in this compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted acridine derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, catalytic hydrogenation, and other reducing agents.

    Substitution: Nucleophiles such as amines, alcohols, and thiols under basic or acidic conditions.

Major Products Formed

    Oxidation: Acridine-2-carboxylic acid.

    Reduction: 2-Aminoacridine.

    Substitution: Various substituted acridine derivatives depending on the nucleophile used.

Scientific Research Applications

2-Acridinecarbonitrile has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block for the synthesis of various biologically active compounds, including anticancer, antimicrobial, and antiviral agents.

    Materials Science: Acridine derivatives, including this compound, are used in the development of organic semiconductors, dyes, and fluorescent materials.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules and is used in various multistep synthetic processes.

    Biological Research: this compound and its derivatives are used as probes and markers in biochemical assays and studies involving DNA intercalation and enzyme inhibition.

Mechanism of Action

The mechanism of action of 2-acridinecarbonitrile is primarily related to its ability to intercalate into DNA. This intercalation disrupts the normal structure and function of DNA, leading to inhibition of DNA replication and transcription. Additionally, this compound can inhibit various enzymes involved in DNA processing, such as topoisomerases and polymerases. These interactions make it a valuable tool in studying DNA-related processes and developing therapeutic agents.

Comparison with Similar Compounds

2-Acridinecarbonitrile can be compared with other acridine derivatives, such as:

    Acridine Orange: A well-known fluorescent dye used in cell biology for staining nucleic acids.

    Amsacrine: An anticancer agent that intercalates into DNA and inhibits topoisomerase II.

    Proflavine: An acridine derivative with antimicrobial properties used as a topical antiseptic.

Uniqueness

This compound is unique due to its nitrile functional group, which allows for further chemical modifications and derivatization. This makes it a versatile intermediate in organic synthesis and a valuable compound for developing new materials and biologically active molecules.

List of Similar Compounds

  • Acridine Orange
  • Amsacrine
  • Proflavine
  • 9-Aminoacridine
  • Acriflavine

Properties

IUPAC Name

acridine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8N2/c15-9-10-5-6-14-12(7-10)8-11-3-1-2-4-13(11)16-14/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXNCCVLUSULXHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=C(C=CC3=N2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70226492
Record name 2-Acridinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70226492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75586-68-4
Record name 2-Acridinecarbonitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075586684
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Acridinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70226492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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